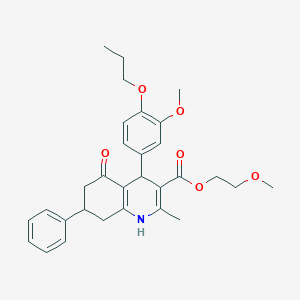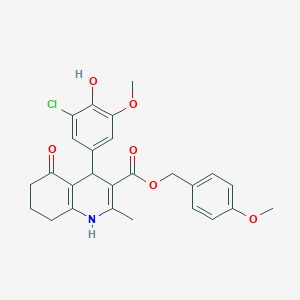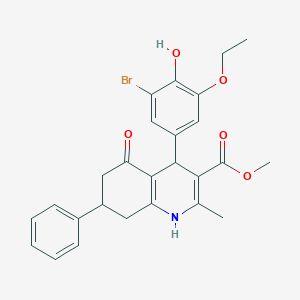![molecular formula C16H15NO2S B408737 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B408737.png)
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring substituted with a 2-(2-p-tolyloxy-ethylsulfanyl) group. Benzooxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-(p-tolyloxy)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzooxazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Oxidation: Oxidation of the sulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Benzooxazole derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is not well-documented. like other benzooxazole derivatives, it is likely to interact with specific molecular targets in biological systems, such as enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 2-(2-p-Tolyloxy-ethylsulfanyl)-quinazoline
- N-(2-(p-Tolyloxy)-ethyl)-p-toluidine
- 4-(2-p-Tolyloxy-ethylsulfanyl)-quinazoline
Uniqueness
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
属性
分子式 |
C16H15NO2S |
|---|---|
分子量 |
285.4g/mol |
IUPAC 名称 |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-13(9-7-12)18-10-11-20-16-17-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3 |
InChI 键 |
AVRULGIRRHTRDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
规范 SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408654.png)
![4,5-DIMETHYL 2-[8-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408655.png)
![dimethyl 2-(6-methoxy-2,2-dimethyl-1-[3-(4-methylphenyl)acryloyl]-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408656.png)
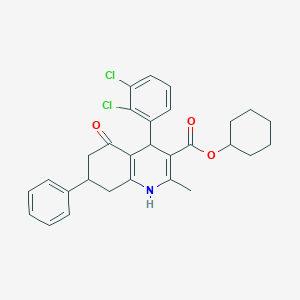
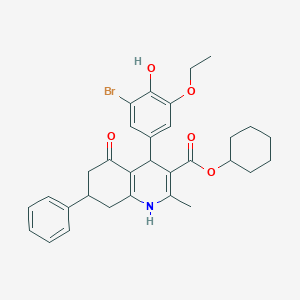
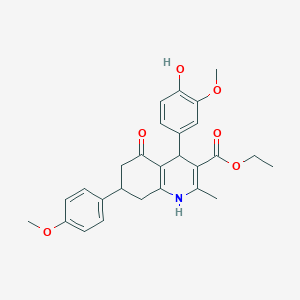
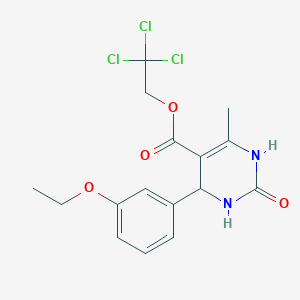
![(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408662.png)
![2-Chloroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408663.png)
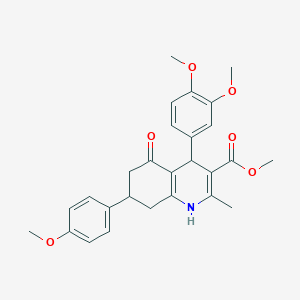
![2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408671.png)
